3-((4-(Dimethylamino)phenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
3-((4-(Dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Dimethylamino)phenyl)amino)pyrrolidine-2,5-dione typically involves the reaction of 4-(dimethylamino)aniline with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrolidine-2,5-dione ring . The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-((4-(Dimethylamino)phenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid derivative, while reduction can produce an amine derivative .
Scientific Research Applications
3-((4-(Dimethylamino)phenyl)amino)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((4-(Dimethylamino)phenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the dimethylamino and phenyl groups.
4-(Dimethylamino)aniline: A precursor in the synthesis of the compound.
N-Phenylpyrrolidine-2,5-dione: Similar structure but lacks the dimethylamino group.
Uniqueness
3-((4-(Dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is unique due to the presence of both the dimethylamino and phenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential biological activities compared to simpler analogs .
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H15N3O2/c1-15(2)9-5-3-8(4-6-9)13-10-7-11(16)14-12(10)17/h3-6,10,13H,7H2,1-2H3,(H,14,16,17) |
InChI Key |
OJQQPBYFJZIZLL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)NC2=O |
Origin of Product |
United States |
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